Cas no 1256355-61-9 ((3-(Benzyloxy)-5-methylphenyl)boronic acid)
(3-(Benzyloxy)-5-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Benzyloxy)-5-methylphenyl)boronic acid
- 3-(Benzyloxy)-5-methylphenylboronic acid
- (3-methyl-5-phenylmethoxyphenyl)boronic acid
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- MDL: MFCD16295086
- Inchi: 1S/C14H15BO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
- InChI Key: BDGZZCFVEWEVJB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC(B(O)O)=CC(C)=C1
Computed Properties
- Exact Mass: 242.11100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 49.69000
- LogP: 1.25380
(3-(Benzyloxy)-5-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0498-1 G |
(3-(benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 1g |
¥ 1,306.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0498-5 G |
(3-(benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 5g |
¥ 3,927.00 | 2021-05-07 | |
| Alichem | A019109068-5g |
(3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 5g |
$691.22 | 2023-09-03 | |
| Fluorochem | 228626-250mg |
3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 250mg |
£150.00 | 2022-02-28 | |
| Fluorochem | 228626-1g |
3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 1g |
£300.00 | 2022-02-28 | |
| Fluorochem | 228626-5g |
3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 95% | 5g |
£850.00 | 2022-02-28 | |
| Chemenu | CM136703-250mg |
(3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 98% | 250mg |
$111 | 2021-08-05 | |
| Chemenu | CM136703-1g |
(3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 98% | 1g |
$248 | 2021-08-05 | |
| Chemenu | CM136703-5g |
(3-(Benzyloxy)-5-methylphenyl)boronic acid |
1256355-61-9 | 98% | 5g |
$705 | 2021-08-05 | |
| TRC | B410893-100mg |
3-(Benzyloxy)-5-methylphenylboronic Acid |
1256355-61-9 | 100mg |
$ 133.00 | 2023-04-18 |
(3-(Benzyloxy)-5-methylphenyl)boronic acid Suppliers
(3-(Benzyloxy)-5-methylphenyl)boronic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (3-(Benzyloxy)-5-methylphenyl)boronic acid
Introduction to (3-(Benzyloxy)-5-methylphenyl)boronic Acid (CAS No. 1256355-61-9)
(3-(Benzyloxy)-5-methylphenyl)boronic acid, with the CAS number 1256355-61-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of boronic acids, which are widely recognized for their versatile applications in synthetic chemistry, materials science, and medicinal chemistry. The unique structural features of this compound, particularly the presence of a benzyloxy group and a methyl substituent on the phenyl ring, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic protocols.
The significance of 3-(Benzyloxy)-5-methylphenyl)boronic acid is further underscored by its role in the development of advanced materials and pharmaceuticals. Boronic acids are known for their ability to form stable complexes with diols, a property that has been exploited in various applications, including catalysis and drug delivery systems. The specific arrangement of functional groups in this compound enhances its utility as a building block in organic synthesis, enabling the construction of more complex molecules with tailored properties.
In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One particularly promising area is the development of boron-containing drugs that exhibit enhanced bioavailability and reduced toxicity. The structural motif of 3-(Benzyloxy)-5-methylphenyl)boronic acid makes it an attractive candidate for such applications, as it can be incorporated into drug molecules to improve their pharmacokinetic profiles. For instance, boronate esters derived from this compound have shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
The synthesis of 3-(Benzyloxy)-5-methylphenyl)boronic acid involves multi-step organic reactions that highlight the compound's complexity and the precision required in its preparation. The benzyloxy group introduces a hydrophobic moiety, which can influence the solubility and metabolic stability of derivatives formed from this compound. Similarly, the methyl substituent on the phenyl ring can affect electronic properties and steric interactions, making it crucial to optimize reaction conditions to achieve high yields and purity.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of 3-(Benzyloxy)-5-methylphenyl)boronic acid. Molecular modeling studies have revealed insights into how this compound interacts with other molecules, providing valuable information for designing novel synthetic routes and drug candidates. These computational approaches complement traditional experimental techniques, offering a more comprehensive perspective on the compound's behavior.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 3-(Benzyloxy)-5-methylphenyl)boronic acid. Boron-containing compounds have shown efficacy in targeting specific biological pathways, making them attractive for developing targeted therapies. For example, research has demonstrated that boronate esters derived from this compound can inhibit enzymes involved in cancer cell proliferation. This has led to clinical trials investigating their potential as anticancer agents.
In addition to pharmaceutical applications, 3-(Benzyloxy)-5-methylphenyl)boronic acid has found utility in materials science. Its ability to form stable complexes with metals has been exploited in the development of catalysts for organic transformations. These catalysts are essential for industrial processes that require high efficiency and selectivity. The unique properties of this compound make it a valuable component in designing advanced materials with tailored functionalities.
The environmental impact of using 3-(Benzyloxy)-5-methylphenyl)boronic acid is also a consideration in its application development. Efforts are being made to ensure that synthetic routes are sustainable and minimize waste generation. Green chemistry principles are being integrated into the synthesis of this compound to reduce its environmental footprint while maintaining high yields and purity standards.
The future prospects for 3-(Benzyloxy)-5-methylphenyl)boronic acid are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of its properties continues to grow, so too will its role in advancing chemical synthesis and pharmaceutical development. Collaborative efforts between academia and industry will be crucial in translating these findings into practical solutions that benefit society.
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